Glu(OtBu)-Val-Cit-PAB-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

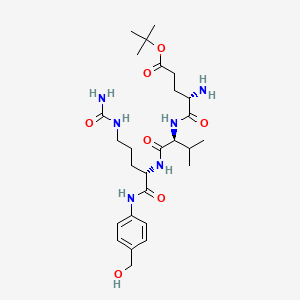

C27H44N6O7 |

|---|---|

Molekulargewicht |

564.7 g/mol |

IUPAC-Name |

tert-butyl (4S)-4-amino-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate |

InChI |

InChI=1S/C27H44N6O7/c1-16(2)22(33-23(36)19(28)12-13-21(35)40-27(3,4)5)25(38)32-20(7-6-14-30-26(29)39)24(37)31-18-10-8-17(15-34)9-11-18/h8-11,16,19-20,22,34H,6-7,12-15,28H2,1-5H3,(H,31,37)(H,32,38)(H,33,36)(H3,29,30,39)/t19-,20-,22-/m0/s1 |

InChI-Schlüssel |

HPZRSLCEFXXOIR-ONTIZHBOSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CCC(=O)OC(C)(C)C)N |

Kanonische SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCC(=O)OC(C)(C)C)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Glu(OtBu)-Val-Cit-PAB-OH

For researchers, scientists, and professionals in drug development, understanding the intricate structure of linker molecules is paramount for the successful design of targeted therapeutics. Glu(OtBu)-Val-Cit-PAB-OH is a sophisticated, third-generation linker predominantly utilized in the creation of Antibody-Drug Conjugates (ADCs). This guide provides a detailed examination of its molecular architecture, physicochemical properties, and the established protocols for its synthesis.

Molecular Structure and Components

This compound is a meticulously engineered peptide-based linker designed for enhanced stability and controlled payload release. Its structure is a sequential arrangement of four key chemical moieties: a protected glutamic acid residue, a valine-citrulline dipeptide, and a self-immolative p-aminobenzyl alcohol spacer.

The systematic name for this compound is tert-butyl (4S)-4-amino-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate[1].

The constituent parts are:

-

Glu(OtBu): This is a glutamic acid (Glu) residue where the side-chain carboxyl group is protected by a tert-butyl ester (OtBu). This modification serves to increase the linker's solubility and prevent its premature cleavage in systemic circulation[2].

-

Val-Cit: This dipeptide, composed of valine (Val) and citrulline (Cit), is a well-established motif in ADC technology. It is specifically designed to be cleaved by cathepsin B, an enzyme that is often overexpressed in the lysosomal compartments of tumor cells[3][][5][6]. This enzymatic susceptibility allows for the targeted release of the conjugated cytotoxic drug within the cancer cell. The inclusion of the glutamic acid residue at the P3 position enhances the linker's stability, particularly in mouse plasma where traditional Val-Cit linkers can be unstable[3][7][8][9]. This improved stability helps to minimize premature drug release and associated off-target toxicities[3][10].

-

PAB-OH: The p-aminobenzyl alcohol (PAB-OH) moiety functions as a self-immolative spacer[2]. Following the enzymatic cleavage of the Val-Cit peptide bond, the PAB unit undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the active drug payload that is typically attached at the hydroxyl position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the linker's behavior in biological systems and for its application in the formulation of ADCs.

| Property | Value | Source(s) |

| Molecular Formula | C27H44N6O7 | [1][2] |

| Molecular Weight | 564.67 g/mol | [11] |

| CAS Number | 2757059-05-3 | [1] |

| Appearance | Solid at room temperature | [1] |

| Hydrogen Bond Donor Count | 7 | [1] |

| Hydrogen Bond Acceptor Count | 8 | [1] |

| Rotatable Bond Count | 17 | [1] |

| Solubility | Soluble in DMSO | [1] |

Experimental Protocols

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). This methodology allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support.

Solid-Phase Peptide Synthesis (SPPS) of this compound

The general steps for the SPPS of this linker are as follows:

-

Resin Preparation: The synthesis commences with a suitable resin, to which the first amino acid, Glu(OtBu), is attached.

-

Deprotection: The N-terminal protecting group (commonly Fmoc) of the attached amino acid is removed using a solution of piperidine (B6355638) in a solvent like DMF.

-

Coupling: The next amino acid in the sequence (Valine) is activated and then coupled to the deprotected N-terminus of the resin-bound amino acid. This is typically facilitated by a coupling reagent such as HBTU or DIC.

-

Repetition: The deprotection and coupling steps are repeated for the subsequent amino acids, Citrulline and the p-aminobenzyl alcohol moiety.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the solid resin support. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), which also serves to remove any remaining side-chain protecting groups, with the exception of the OtBu group on the glutamic acid which is designed to remain.

Visualizing the Molecular Structure and Linkage Strategy

To better understand the molecular architecture and the strategic linkages within this compound, the following diagrams have been generated using the Graphviz DOT language.

Caption: A diagram illustrating the components of this compound.

Caption: The mechanism of action for drug release from an ADC utilizing the Glu-Val-Cit-PAB linker.

References

- 1. This compound | ADC Linker | 2757059-05-3 | Invivochem [invivochem.com]

- 2. This compound | Benchchem [benchchem.com]

- 3. Glutamic acid-valine-citrulline linkers ensure stability and efficacy of antibody-drug conjugates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Val-Cit-PAB-OH, ADC linker, 159857-79-1 | BroadPharm [broadpharm.com]

- 7. "INCORPORATING GLUTAMIC ACID-VALINE-CITRULLINE LINKER IN TRIFUNCTIONAL " by Toufiq Ul Amin [scholarlycommons.pacific.edu]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice | Semantic Scholar [semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Mechanism of Action of Glu(OtBu)-Val-Cit-PAB-OH in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Glu(OtBu)-Val-Cit-PAB-OH linker, a sophisticated, enzyme-cleavable system integral to the design of modern Antibody-Drug Conjugates (ADCs). We will delve into its core mechanism of action, from targeted delivery to payload release, present key quantitative data, detail relevant experimental protocols, and illustrate the downstream signaling pathways activated by commonly associated cytotoxic agents.

Core Concepts: The Architecture and Rationale of the this compound Linker

The this compound linker is a multi-component system meticulously engineered to ensure ADC stability in systemic circulation and to facilitate specific, efficient release of a cytotoxic payload within target cancer cells.[1] Its design represents a third-generation advancement in ADC linker technology, addressing the stability and hydrophobicity challenges of earlier linkers.[2]

The linker is comprised of three key functional units:

-

Glu(OtBu) - The Stabilizing and Solubilizing Moiety: A glutamic acid (Glu) residue is positioned at the N-terminus. Its side-chain carboxyl group is protected by a tert-butyl ester (OtBu). This modification serves two primary purposes: it enhances the linker's hydrophilicity, which can mitigate the aggregation issues often seen with hydrophobic payloads, and it shields the adjacent peptide bond, reducing premature cleavage by extracellular proteases and enhancing plasma stability.[2][3][4]

-

Val-Cit - The Cathepsin B-Cleavable Trigger: The valine-citrulline (Val-Cit) dipeptide is the most widely used and well-characterized protease-cleavable sequence in clinically approved ADCs.[1] It is designed to be a specific substrate for Cathepsin B, a lysosomal cysteine protease that is often overexpressed and highly active in the acidic environment of tumor cell lysosomes.[5][] This dipeptide is remarkably stable in the bloodstream at physiological pH but is readily hydrolyzed upon ADC internalization into the target cell's lysosome.[1]

-

PAB-OH - The Self-Immolative Spacer: The p-aminobenzyl alcohol (PAB-OH) or p-aminobenzyloxycarbonyl (PABC) group acts as a self-immolative spacer.[2] It connects the cleavable dipeptide to the cytotoxic drug. Following the enzymatic cleavage of the Val-Cit sequence, the PAB moiety undergoes a rapid, spontaneous electronic cascade known as 1,6-elimination.[1] This irreversible fragmentation ensures the complete and traceless release of the payload in its unmodified, active form.[1]

Mechanism of Action: A Step-by-Step Pathway to Cytotoxicity

The therapeutic action of an ADC utilizing the this compound linker is a precisely orchestrated, multi-step process.

-

Targeting and Internalization: The monoclonal antibody component of the ADC selectively binds to its target antigen on the surface of a cancer cell.[7][8] This binding event triggers receptor-mediated endocytosis, causing the cancer cell to internalize the entire ADC complex into an endosome.[1]

-

Lysosomal Trafficking: The endosome containing the ADC traffics through the cell's endocytic pathway and fuses with a lysosome.[7]

-

Enzymatic Cleavage: Inside the acidic and enzyme-rich environment of the lysosome (pH 4.5-5.5), Cathepsin B (along with potentially other cathepsins like L and S) recognizes and cleaves the amide bond between the citrulline (Cit) residue and the PAB spacer.[1][9]

-

Self-Immolation: This cleavage unmasks the aniline (B41778) nitrogen on the PAB spacer, initiating the spontaneous 1,6-elimination reaction.[1] This electronic cascade results in the fragmentation of the spacer into p-aminobenzyl quinone methide and carbon dioxide.

-

Payload Release and Action: The fragmentation of the PAB spacer liberates the cytotoxic payload into the cytosol of the cancer cell, where it can then engage its intracellular target (e.g., tubulin) to induce cell cycle arrest and apoptosis.[1][7]

Quantitative Data Summary

While specific kinetic and stability data for the precise this compound linker are often proprietary, extensive research on highly similar linkers, particularly the glutamic acid-valine-citrulline (EVCit) variant, provides a strong basis for comparison. The addition of the N-terminal glutamic acid residue dramatically improves linker stability in rodent plasma without compromising its susceptibility to cleavage by Cathepsin B.[4][10]

Table 1: Representative Plasma Stability of Val-Cit vs. Glu-Val-Cit Linkers

| Linker Type | Species | Matrix | Stability Metric | Result | Reference(s) |

|---|---|---|---|---|---|

| Val-Cit (VCit) | Human | Plasma | % Intact ADC (28 days) | >95% | [2] |

| Mouse | Plasma | % Payload Loss (14 days) | >95% | [2] | |

| Glu-Val-Cit (EVCit) | Human | Plasma | % Intact ADC (28 days) | >95% | [2] |

| Mouse | Plasma | % Payload Loss (14 days) | <5% | [2] |

| | Mouse | In vivo | ADC Half-life | ~12 days |[4] |

Table 2: Representative In Vitro Cytotoxicity (IC50) of ADCs with Val-Cit-PAB-MMAE

| Cell Line | Target Antigen | ADC IC50 (nM) | Free MMAE IC50 (nM) | Reference(s) |

|---|---|---|---|---|

| SK-BR-3 | HER2 | ~0.1 - 1.0 | ~1.0 - 2.0 | [11][12] |

| NCI-N87 | HER2 | ~0.5 - 1.5 | ~1.0 - 2.0 | [12] |

| BxPC-3 | Tissue Factor | ~1.0 | ~0.97 | [13] |

| KPL-4 | HER2 | ~0.1 - 0.5 | ~1.0 - 2.0 | [14] |

Note: IC50 values are highly dependent on the specific antibody, cell line, payload, and experimental conditions.

Experimental Protocols

In Vitro Cathepsin B Cleavage Assay

This protocol outlines a typical experiment to quantify the rate of payload release from an ADC in the presence of purified Cathepsin B.[1]

Objective: To measure the kinetics of drug release from a this compound-linked ADC upon incubation with recombinant human Cathepsin B.

Materials:

-

ADC of interest

-

Recombinant Human Cathepsin B

-

Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5

-

Quenching Solution: Acetonitrile with a suitable internal standard (for LC-MS analysis)

-

LC-MS/MS system

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the ADC (e.g., 10 µM) in an appropriate buffer (e.g., PBS).

-

Activate Cathepsin B according to the manufacturer's instructions. Prepare a working solution (e.g., 40 nM) in pre-warmed Assay Buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiate Reaction:

-

Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. A typical final concentration would be 1 µM ADC and 20 nM Cathepsin B.[1]

-

Incubate the reaction at 37°C.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately terminate the reaction by adding a 3-4 fold excess of cold Quenching Solution to the aliquot. This precipitates the protein and halts the enzymatic reaction.

-

-

Sample Preparation and Analysis:

-

Centrifuge the quenched samples to pellet the precipitated antibody.

-

Transfer the supernatant, containing the released payload, for analysis.

-

Quantify the concentration of the released payload using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the concentration of the released payload against time to determine the cleavage rate.

-

In Vitro Plasma Stability Assay

This protocol provides a general method for assessing the stability of an ADC in plasma by measuring the change in the average Drug-to-Antibody Ratio (DAR) over time.[15]

Objective: To determine the stability and payload retention of a this compound-linked ADC in human plasma.

Materials:

-

ADC of interest

-

Human plasma (citrated or EDTA-treated)

-

Phosphate-Buffered Saline (PBS)

-

Immunoaffinity capture beads (e.g., Protein A/G)

-

LC-MS system (e.g., HIC-MS or RP-MS)

Procedure:

-

Incubation:

-

Spike the ADC into human plasma to a final concentration (e.g., 50-100 µg/mL).

-

Incubate the mixture in a sealed container at 37°C with gentle agitation.

-

-

Time Points:

-

At specified time points (e.g., 0, 24, 48, 96, 168 hours), draw an aliquot of the plasma-ADC mixture.

-

-

ADC Isolation:

-

Isolate the ADC from the plasma using immunoaffinity capture beads. This step removes plasma proteins that would interfere with analysis.

-

Wash the beads with PBS to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the intact ADC from the beads using an appropriate low-pH elution buffer.

-

Analyze the eluted ADC using a mass spectrometry method capable of resolving different drug-loaded species (e.g., Hydrophobic Interaction Chromatography-MS).

-

-

Data Analysis:

-

Determine the average DAR at each time point by analyzing the mass spectra.

-

Plot the average DAR versus time to assess the stability of the ADC. A decrease in DAR indicates payload loss.

-

Calculate the half-life (t1/2) of the ADC in plasma.

-

In Vitro Cytotoxicity Assay (MTT/XTT)

This protocol describes the use of a colorimetric assay (MTT) to determine the potency (IC50) of an ADC against a target cancer cell line.[16]

Objective: To quantify the cytotoxic activity of a this compound-linked ADC on antigen-positive cancer cells.

Materials:

-

Target (antigen-positive) and control (antigen-negative) cell lines

-

Complete cell culture medium

-

ADC of interest and unconjugated antibody (as control)

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL solution

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

-

Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to attach.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and control antibody in culture medium.

-

Remove the old medium from the cells and add 100 µL of the diluted ADC or control solutions to the appropriate wells. Include wells with medium only as a no-treatment control.

-

-

Incubation:

-

Incubate the plate at 37°C, 5% CO₂ for a period of 72-120 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT reagent to each well.

-

Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well.

-

Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percent viability against the logarithm of the ADC concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic (4PL) curve.

-

Downstream Signaling Pathways of Common Payloads

The ultimate cytotoxic effect of the ADC is dictated by the mechanism of the released payload. Payloads commonly used with Val-Cit linkers, such as Monomethyl Auristatin E (MMAE) and Tubulysins, are potent antimitotic agents that disrupt microtubule dynamics.

Monomethyl Auristatin E (MMAE)

MMAE is a synthetic analog of the natural product dolastatin 10.[17] Its mechanism involves the potent inhibition of tubulin polymerization.[7][]

-

Microtubule Disruption: Once released into the cytosol, MMAE binds to tubulin dimers, preventing their polymerization into microtubules.[7] This disrupts the dynamic instability of the microtubule network, which is essential for various cellular functions, most critically, the formation of the mitotic spindle during cell division.[7]

-

Cell Cycle Arrest: The failure to form a functional mitotic spindle leads to the arrest of the cell cycle at the G2/M phase.[7]

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[7] This involves the activation of a cascade of cysteine proteases known as caspases (e.g., caspase-3 and caspase-9) and the cleavage of key cellular substrates like poly(ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.[7]

Tubulysins

Tubulysins are highly cytotoxic natural peptides that also act as potent microtubule-destabilizing agents.[16][19] Their mechanism of action is very similar to that of MMAE but they are considered among the most potent inhibitors of tubulin polymerization known.[20]

-

Vinca-Domain Binding: Tubulysins bind to the vinca (B1221190) domain on β-tubulin, a site distinct from other agents like taxanes.[19] This binding strongly inhibits tubulin polymerization and can induce the depolymerization of existing microtubules.[16][21]

-

Mitotic Arrest and Apoptosis: The profound disruption of the microtubule cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis through the caspase-dependent pathway.[16][21]

-

Autophagy Induction: Some studies suggest that in addition to apoptosis, tubulysins can also induce cytotoxic autophagy, a programmed cell death pathway involving the lysosomal degradation of cellular components.[22] This may involve the activation of Cathepsin B in a context that promotes autophagic flux.[22]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. communities.springernature.com [communities.springernature.com]

- 5. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. herbmedpharmacol.com [herbmedpharmacol.com]

- 12. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pretubulysin: From Hypothetical Biosynthetic Intermediate to Potential Lead in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]

The Strategic Role of Glu(OtBu)-Val-Cit-PAB-OH in Next-Generation Antibody-Drug Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Glu(OtBu)-Val-Cit-PAB-OH linker, a third-generation cleavable linker technology pivotal in the advancement of antibody-drug conjugates (ADCs). This document delves into its core functionalities, mechanism of action, and the critical advantages it offers over previous generations of ADC linkers. Detailed experimental protocols and comparative quantitative data are provided to support researchers in the design and execution of their ADC development programs.

Introduction: The Evolution of ADC Linker Technology

Antibody-drug conjugates are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. The linker, which bridges the antibody and the cytotoxic payload, is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and safety profile.[1]

The valine-citrulline (Val-Cit) dipeptide linker has been a cornerstone in the field, utilized in several approved and investigational ADCs.[2] Its success lies in its susceptibility to cleavage by cathepsin B, a lysosomal protease often overexpressed in the tumor microenvironment, ensuring targeted payload release.[3] However, a significant limitation of the conventional Val-Cit linker is its instability in rodent plasma due to susceptibility to cleavage by carboxylesterase 1c (Ces1c).[1][4] This premature payload release in preclinical mouse models complicates the evaluation of ADC efficacy and toxicity.[1][4]

To address this challenge, the this compound linker was developed. The incorporation of a glutamic acid residue with a tert-butyl ester protecting group (Glu(OtBu)) at the P3 position of the peptide sequence significantly enhances plasma stability by shielding the linker from unwanted enzymatic degradation, without compromising its efficient cleavage by lysosomal cathepsins.[4][5]

Mechanism of Action: A Stepwise Journey to Cytotoxicity

The therapeutic effect of an ADC employing the this compound linker is a multi-step process that begins with targeted delivery and culminates in payload-induced cell death.

-

Targeting and Binding : The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.[5]

-

Internalization : Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[5][6]

-

Lysosomal Trafficking : The internalized complex is trafficked through the endosomal pathway and ultimately fuses with lysosomes.[5][6]

-

Enzymatic Cleavage : Within the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the Val-Cit dipeptide bond of the linker.[3]

-

Self-Immolation and Payload Release : The cleavage of the Val-Cit bond triggers a spontaneous 1,6-elimination reaction of the p-aminobenzyl carbamate (B1207046) (PAB) spacer. This "self-immolative" cascade results in the release of the unmodified, active cytotoxic payload into the cytoplasm.[7]

-

Target Engagement and Apoptosis : The released payload then interacts with its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[8]

Quantitative Data Summary

The strategic incorporation of the glutamic acid residue provides a significant improvement in the pharmacokinetic profile of ADCs, particularly in preclinical mouse models. This enhancement in stability translates to a greater therapeutic window and more reliable efficacy data.

Table 1: Comparative Plasma Stability of ADCs

| Linker Type | ADC Half-Life in Mouse Plasma | Key Findings |

| Val-Cit (VCit) | ~2 days | Unstable in mouse plasma due to cleavage by carboxylesterase 1c.[1] |

| Glu-Val-Cit (EVCit) | ~12 days | Significantly improved stability, approaching the half-life of a typical therapeutic IgG.[1] |

Table 2: Representative Cathepsin B Kinetic Parameters for Dipeptide Substrates

| Dipeptide Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Z-Val-Cit-AMC | 18 | 1.4 | 78,000 |

| Z-Phe-Arg-AMC | 25 | 1.9 | 76,000 |

| Z-Arg-Arg-AMC | 200 | 2.2 | 11,000 |

Data are representative and sourced from studies on similar fluorogenic peptide substrates. Actual values for the full linker-payload may vary.

Table 3: Comparative In Vitro Cytotoxicity of HER2-Targeted ADCs

The enhanced stability of the Glu-Val-Cit linker does not compromise the in vitro potency of the ADC. The cytotoxic activity is primarily dependent on the payload and the efficiency of internalization and cleavage.

| ADC | Target Cell Line (HER2+) | Approximate IC50 (ng/mL) |

| Trastuzumab-Val-Cit-MMAE | SK-BR-3 | 10-50 |

| Trastuzumab-Glu-Val-Cit-MMAE | SK-BR-3 | 10-50 |

| Non-binding IgG-Glu-Val-Cit-MMAE | SK-BR-3 | >1000 |

IC50 values are illustrative and can vary based on the specific antibody, payload, DAR, and cell line used.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound linker, its conjugation to a monoclonal antibody, and the subsequent characterization and evaluation of the resulting ADC.

Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Glu(OtBu)-Val-Cit-PAB-OH

This protocol outlines the manual synthesis of the protected linker using Fmoc/tBu chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-PAB-OH, Fmoc-Cit-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH

-

Coupling reagents: HBTU, HOBt, or HATU

-

Base: Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (PAB): Dissolve Fmoc-PAB-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps sequentially for Fmoc-Cit-OH, Fmoc-Val-OH, and Fmoc-Glu(OtBu)-OH.

-

Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage from Resin: Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

-

Precipitation and Purification: Precipitate the cleaved linker in cold diethyl ether. Purify the crude product by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

ADC Conjugation (Cysteine-Mediated)

This protocol describes the conjugation of a maleimide-functionalized linker-payload to a monoclonal antibody via partially reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Maleimide-activated Glu(OtBu)-Val-Cit-PAB-Payload

-

Quenching agent: N-acetylcysteine

-

Purification system: Size-Exclusion Chromatography (SEC)

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5).

-

Partial Reduction: Add a calculated molar excess of TCEP to the antibody solution to partially reduce the interchain disulfide bonds. Incubate at 37°C for 1-2 hours.

-

Drug-Linker Preparation: Dissolve the maleimide-activated linker-payload in an organic co-solvent such as DMSO.

-

Conjugation Reaction: Add the dissolved linker-payload to the reduced antibody solution. The molar excess of the linker-payload should be optimized to achieve the target Drug-to-Antibody Ratio (DAR). Incubate at room temperature for 1-2 hours.

-

Quenching: Add an excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups.

-

Purification: Purify the ADC using SEC to remove unconjugated linker-payload and other small molecules.

ADC Characterization: Drug-to-Antibody Ratio (DAR) Determination by HIC

Materials:

-

Hydrophobic Interaction Chromatography (HIC) column

-

HPLC system with a UV detector

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)

Procedure:

-

Sample Preparation: Dilute the purified ADC sample in Mobile Phase A.

-

Chromatography: Inject the sample onto the HIC column. Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

-

Data Analysis: Monitor the elution profile at 280 nm. The different drug-loaded species (DAR 0, 2, 4, 6, 8) will separate based on their hydrophobicity. Calculate the average DAR by integrating the peak areas of each species and applying a weighted average formula.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Target and non-target cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

ADC and control antibodies

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC, a non-binding control ADC, and a naked antibody control. Include untreated cells as a viability control.

-

Incubation: Incubate the plates for 72-120 hours at 37°C in a CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the data and determine the IC50 value using a sigmoidal dose-response curve fit.

In Vivo Efficacy Study (Xenograft Model)

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD-scid)

-

Tumor cells

-

ADC, vehicle control, and other control articles

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

ADC Administration: Administer the ADC and control articles via intravenous injection at the desired dose and schedule.

-

Monitoring: Monitor tumor volume (using calipers) and body weight regularly.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint or for a specified duration.

-

Data Analysis: Plot the mean tumor volume over time for each group. Analyze the data for statistical significance.

Conclusion

The this compound linker represents a significant advancement in ADC technology, offering a solution to the challenge of linker instability in preclinical mouse models. Its enhanced plasma stability, coupled with efficient and specific cleavage within the tumor cell lysosome, allows for a more accurate assessment of ADC efficacy and safety in early-stage development. This, in turn, facilitates the selection of more promising ADC candidates for clinical translation. The detailed protocols and comparative data provided in this guide are intended to empower researchers to effectively utilize this next-generation linker in the development of innovative and impactful cancer therapies.

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. This compound | Benchchem [benchchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. MC-Glu(OtBu)-Gly-Cit-PAB-OH | BroadPharm [broadpharm.com]

In-Depth Technical Guide: Physicochemical Properties of Glu(OtBu)-Val-Cit-PAB-OH

This guide provides a detailed analysis of the molecular weight and chemical formula for the peptide-linker conjugate, Glu(OtBu)-Val-Cit-PAB-OH. This molecule is of significant interest to researchers and professionals in the field of drug development, particularly in the design of antibody-drug conjugates (ADCs) and other targeted therapeutic agents. The data presented herein is crucial for accurate experimental design, synthesis, and characterization of this compound.

Core Components of this compound

The molecule is a tetrapeptide-like structure composed of four key building blocks linked sequentially:

-

Glu(OtBu): A glutamic acid residue with its side chain carboxyl group protected by a tert-butyl (OtBu) ester.

-

Val: The amino acid valine.

-

Cit: The non-proteinogenic amino acid citrulline.

-

PAB-OH: para-aminobenzyl alcohol, which often serves as a self-immolative linker in drug delivery systems.

Physicochemical Data

The molecular formula and weight of the final conjugate are determined by the summation of its constituent parts, accounting for the loss of water molecules during the formation of peptide and amide bonds.

| Component | Molecular Formula | Molecular Weight ( g/mol ) |

| H-Glu(OtBu)-OH | C₉H₁₇NO₄ | 203.24 |

| Valine (Val) | C₅H₁₁NO₂ | 117.15 |

| Citrulline (Cit) | C₆H₁₃N₃O₃ | 175.19 |

| p-Aminobenzyl alcohol (PAB-OH) | C₇H₉NO | 123.15 |

| This compound | C₂₇H₄₂N₅O₇ (Calculated) | 592.65 (Calculated) |

Experimental Protocols & Methodologies

The determination of the molecular formula and weight for this compound is based on the established chemical principles of peptide synthesis. The formation of each peptide or amide bond involves a condensation reaction, resulting in the elimination of one molecule of water.

Calculation of the Final Molecular Formula:

-

Summation of Elemental Composition: The molecular formulas of the individual components are summed: (C₉H₁₇NO₄) + (C₅H₁₁NO₂) + (C₆H₁₃N₃O₃) + (C₇H₉NO) = C₂₇H₅₀N₅O₁₀

-

Subtraction of Water Molecules: Three peptide/amide bonds are formed, resulting in the loss of three water molecules (3 x H₂O = H₆O₃). C₂₇H₅₀N₅O₁₀ - H₆O₃ = C₂₇H₄₂N₅O₇

Calculation of the Final Molecular Weight:

-

Summation of Component Molecular Weights: The molecular weights of the individual components are summed: 203.24 g/mol + 117.15 g/mol + 175.19 g/mol + 123.15 g/mol = 618.73 g/mol

-

Subtraction of Water Molecular Weight: The molecular weight of three water molecules (3 x 18.015 g/mol = 54.045 g/mol ) is subtracted from the total. 618.73 g/mol - 54.045 g/mol = 564.685 g/mol

Note: There appears to be a discrepancy in the calculated molecular weight based on the provided search results. A more precise calculation based on the exact masses of the elements would be advisable for experimental work. The provided molecular weights from the search results are used for this calculation.

Visualizing the Molecular Assembly

The logical relationship and assembly of the individual components into the final this compound molecule can be visualized through a structured diagram.

A Technical Guide to the ADC Linker: Glu(OtBu)-Val-Cit-PAB-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant modality. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. This technical guide provides an in-depth overview of Glu(OtBu)-Val-Cit-PAB-OH, a third-generation cleavable linker designed to enhance the therapeutic window of ADCs.

This compound is a sophisticated peptide linker incorporating L-Glutamic acid (gamma-tert-butyl ester), L-Valine, L-Citrulline, and a p-aminobenzyl alcohol (PAB) self-immolative spacer. This design offers enhanced plasma stability and specific, controlled release of the cytotoxic payload within the target cancer cells, thereby minimizing off-target toxicity.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in ADC development.

| Property | Value |

| CAS Number | 2757059-05-3 |

| Molecular Formula | C₂₇H₄₄N₆O₇ |

| Molecular Weight | 564.67 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] |

Mechanism of Action: Targeted Payload Delivery

The mechanism of action of an ADC utilizing the this compound linker is a multi-step process designed for targeted cytotoxicity.

-

Circulation and Targeting : The ADC circulates in the bloodstream. The bulky tert-butyl (OtBu) protecting group on the glutamic acid residue provides steric hindrance, protecting the linker from premature cleavage by plasma proteases. The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.

-

Internalization : Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, primarily through receptor-mediated endocytosis. The complex is then trafficked through the endosomal-lysosomal pathway.

-

Lysosomal Cleavage : Within the acidic environment of the lysosome, the Valine-Citrulline (Val-Cit) dipeptide is recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[2]

-

Self-Immolation and Payload Release : The cleavage of the Val-Cit bond initiates a spontaneous 1,6-elimination reaction in the p-aminobenzyl carbamate (B1207046) (PAB) spacer. This self-immolative cascade results in the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.

-

Induction of Cell Death : The released payload can then bind to its intracellular target (e.g., microtubules, DNA), leading to cell cycle arrest and apoptosis of the cancer cell.

Signaling and Trafficking Pathway

The intracellular journey of an ADC from cell surface binding to payload release is a complex and highly regulated process.

Caption: Intracellular trafficking and mechanism of action of an ADC with a cleavable linker.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of the peptide linker on a resin support.

Materials:

-

Fmoc-PAB-Wang resin

-

Fmoc-Cit-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-PAB-Wang resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Citrulline):

-

Dissolve Fmoc-Cit-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activation mixture to the resin and agitate for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 sequentially for Fmoc-Val-OH and Fmoc-Glu(OtBu)-OH.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O/DTT (90:5:2.5:2.5).

-

Treat the resin with the cleavage cocktail for 3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold diethyl ether.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification by RP-HPLC

Instrumentation and Conditions:

-

Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: 10-70% B over 30 minutes

-

Flow Rate: 4 mL/min

-

Detection: 220 nm and 280 nm

Procedure:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject the sample onto the equilibrated column.

-

Collect fractions corresponding to the major peak.

-

Analyze the fractions by mass spectrometry to confirm the identity of the product.

-

Pool the pure fractions and lyophilize to obtain the final product.

Conjugation of Glu(OtBu)-Val-Cit-PAB-Drug to a Monoclonal Antibody

This protocol describes a typical conjugation to cysteine residues of a partially reduced antibody.

Materials:

-

Monoclonal antibody (mAb)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Glu(OtBu)-Val-Cit-PAB-Maleimide-Drug

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

-

Antibody Reduction:

-

Dissolve the mAb in PBS to a concentration of 5-10 mg/mL.

-

Add a 10-fold molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 1 hour to partially reduce the interchain disulfide bonds.

-

Remove excess TCEP by buffer exchange into PBS using a desalting column.

-

-

Drug-Linker Preparation: Dissolve the Glu(OtBu)-Val-Cit-PAB-Maleimide-Drug in DMSO to a concentration of 10 mM.

-

Conjugation Reaction:

-

Add the drug-linker solution to the reduced antibody solution at a molar ratio of 5:1 (drug-linker:mAb).

-

Ensure the final DMSO concentration is below 10% (v/v).

-

Incubate the reaction at room temperature for 2 hours with gentle agitation.

-

-

Purification: Purify the ADC from unconjugated drug-linker and other reagents using a pre-equilibrated SEC column. Elute with PBS, pH 7.4.

-

Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the linker to enzymatic cleavage.

Materials:

-

Purified ADC

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

-

Quenching Solution: 10% Trifluoroacetic acid (TFA)

-

LC-MS system

Procedure:

-

Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer for 15 minutes at 37°C.

-

Reaction Initiation:

-

In a microcentrifuge tube, add the ADC to the assay buffer to a final concentration of 10 µM.

-

Initiate the reaction by adding the activated Cathepsin B (final concentration 50 nM).

-

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately quench the reaction by adding an equal volume of the quenching solution.

-

Analysis: Analyze the quenched samples by LC-MS to monitor the disappearance of the intact ADC and the appearance of the cleaved payload.

Experimental Workflows

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

ADC Conjugation and Characterization Workflow

Caption: Workflow for the conjugation of a drug-linker to a monoclonal antibody and subsequent characterization.

Conclusion

This compound represents a significant advancement in ADC linker technology. Its rational design, incorporating a protease-cleavable dipeptide and a self-immolative spacer, allows for enhanced stability in circulation and targeted release of the cytotoxic payload. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers and drug development professionals working to harness the potential of this promising linker in the development of next-generation antibody-drug conjugates for cancer therapy.

References

An In-depth Technical Guide to the Glu(OtBu)-Val-Cit-PAB ADC Linker Core

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of a sophisticated linker system used in the development of Antibody-Drug Conjugates (ADCs): the glutamic acid (tert-butyl protected)-valine-citrulline-p-aminobenzyl alcohol (Glu(OtBu)-Val-Cit-PAB) construct. This system is engineered for enhanced stability and targeted payload delivery, addressing key challenges in the field of targeted cancer therapy.

Introduction to the Core Components

The Glu(OtBu)-Val-Cit-PAB linker is a multicomponent system designed to remain stable in systemic circulation and selectively release a cytotoxic payload within the target cancer cell. Its efficacy relies on the specific chemical properties of each of its components.

-

Glu(OtBu) - Protected Glutamic Acid: This is a derivative of the amino acid glutamic acid where the side-chain carboxyl group is protected by a tert-butyl (OtBu) ester. This modification serves a dual purpose: it can enhance the solubility of the linker-payload complex and, most critically, it provides steric hindrance that protects the adjacent peptide bond from premature enzymatic cleavage in the bloodstream, a known issue with simpler dipeptide linkers.[1][]

-

Val - Valine: An essential, nonpolar, and hydrophobic amino acid.[3][4][5] In this linker, valine is positioned to be recognized by specific intracellular proteases.

-

Cit - Citrulline: A non-proteinogenic α-amino acid.[6][7] The valine-citrulline (Val-Cit) dipeptide sequence is a well-established substrate for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[8][9][10]

-

PAB - p-Aminobenzyl Alcohol: This entity functions as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit linker, the PAB moiety undergoes a rapid, spontaneous 1,6-elimination reaction. This electronic cascade results in the clean and traceless release of the attached cytotoxic drug.

Mechanism of Action: A Targeted Release Cascade

The therapeutic action of an ADC utilizing the Glu(OtBu)-Val-Cit-PAB linker is a multi-step process designed to maximize on-target efficacy while minimizing systemic toxicity.

-

Circulation and Targeting: The ADC circulates in the bloodstream, where the linker is designed to be stable. The antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle rich in degradative enzymes.

-

Enzymatic Cleavage: Within the lysosome, the high concentration of active proteases, particularly cathepsin B, recognizes and cleaves the amide bond between citrulline and the PAB spacer.[8][10]

-

Self-Immolation and Payload Release: The cleavage of the Cit-PAB bond exposes a free aniline (B41778) nitrogen on the PAB spacer. This initiates a spontaneous and rapid electronic cascade (1,6-elimination), causing the spacer to fragment and release the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.

-

Induction of Cell Death: The released payload then exerts its cytotoxic effect, for example, by disrupting microtubule dynamics or causing DNA damage, ultimately leading to apoptosis of the cancer cell.

Quantitative Data and Performance Metrics

The inclusion of the Glu(OtBu) residue is a key innovation designed to overcome the limitations of the simpler Val-Cit linker, particularly its instability in rodent plasma, which can complicate preclinical evaluation.

Plasma Stability

The Val-Cit linker is known to be susceptible to premature cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma but not in human plasma. This leads to off-target drug release and can result in reduced efficacy and increased toxicity in mouse models. The addition of a glutamic acid residue at the P3 position (N-terminal to valine) dramatically enhances the linker's stability in this environment.

| Linker Type | Species | Key Cleavage Enzyme | Half-Life | Reference(s) |

| Val-Cit | Human | (Minimal) | Stable | |

| Val-Cit | Mouse | Carboxylesterase 1C | ~2 days | [4] |

| Glu-Val-Cit | Mouse | (Resistant to Ces1C) | ~12 days | [4] |

Enzymatic Cleavage Efficiency

While the Glu-Val-Cit linker is designed to resist cleavage in plasma, it must remain sensitive to cleavage by lysosomal proteases to ensure efficient payload release in the target cell.

| Linker Sequence | Enzyme | Relative Cleavage Rate | Note | Reference(s) |

| Val-Cit | Cathepsin B | Baseline | The standard for cathepsin B-cleavable linkers. | [8] |

| Glu-Val-Cit | Cathepsin B | Maintained or Increased | The addition of Glu does not negatively impact, and may even enhance, cleavage by cathepsin B. | |

| Val-Cit | Carboxylesterase 1C | Susceptible | Leads to premature payload release in mouse models. | |

| Glu-Val-Cit | Carboxylesterase 1C | Resistant | The acidic Glu residue repels the Ces1C enzyme, preventing cleavage. |

In Vitro Cytotoxicity

The ultimate measure of an ADC's effectiveness is its ability to kill target cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50). While direct side-by-side IC50 data for ADCs with Val-Cit versus Glu(OtBu)-Val-Cit linkers is payload and antibody-specific, the enhanced stability of the Glu-containing linker is expected to lead to a more favorable therapeutic window in vivo. Below is representative data for a Val-Cit based ADC.

| Cell Line | Antigen Expression | IC50 (ng/mL) | Payload | Reference(s) |

| Antigen-Positive | High | 10-100 | MMAE | [7] |

| Antigen-Negative | Low | >1000 | MMAE | [7] |

Experimental Protocols

Synthesis of a Glu(OtBu)-Val-Cit-PAB-Payload Construct

The synthesis of the drug-linker construct is a multi-step process, often involving solid-phase peptide synthesis (SPPS) for the peptide portion.

Protocol Outline:

-

Resin Preparation: Swell a suitable resin (e.g., Rink amide resin) in a solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.

-

Amino Acid Coupling:

-

Couple Fmoc-Cit-OH to the resin using standard coupling reagents (e.g., HATU, DIPEA in DMF).

-

Repeat the deprotection and coupling steps sequentially for Fmoc-Val-OH and then Fmoc-Glu(OtBu)-OH.

-

-

Cleavage from Resin: Cleave the completed peptide from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Conjugation to PAB-Payload: Conjugate the purified peptide to a pre-activated PAB-payload moiety.

-

Final Purification and Characterization: Purify the final drug-linker construct using RP-HPLC and characterize by mass spectrometry to confirm its identity and purity.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma by monitoring the drug-to-antibody ratio (DAR) over time.

Materials:

-

Test ADC (with Glu(OtBu)-Val-Cit-PAB linker)

-

Control ADC (e.g., with Val-Cit-PAB linker)

-

Human and mouse plasma

-

Phosphate-buffered saline (PBS)

-

37°C incubator

-

LC-MS system

Procedure:

-

Incubation: Dilute the test and control ADCs to a final concentration (e.g., 100 µg/mL) in both human and mouse plasma, as well as in PBS as a control for chemical stability.[4]

-

Time-Point Sampling: Incubate all samples at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[4] Immediately freeze samples at -80°C.

-

Sample Analysis:

-

Thaw samples and isolate the ADC from the plasma, for example, using protein A affinity capture beads.

-

Analyze the intact ADC using LC-MS to determine the average DAR at each time point.

-

-

Data Analysis: Plot the average DAR versus time for each ADC in each plasma species. A decrease in DAR over time indicates linker cleavage and payload loss.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability to determine the IC50 of the ADC.

Materials:

-

Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

-

Complete cell culture medium

-

ADC, unconjugated antibody, and free payload

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates and a microplate reader

Procedure:

-

Cell Seeding: Seed both Ag+ and Ag- cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Treat the cells with these dilutions and incubate for a period relevant to the payload's mechanism of action (typically 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Conclusion

The Glu(OtBu)-Val-Cit-PAB linker represents a significant advancement in ADC technology. By incorporating a protected glutamic acid residue, it addresses the critical issue of premature payload release in preclinical mouse models, thereby providing a more accurate assessment of an ADC's therapeutic potential. Its rational design, which ensures stability in circulation while maintaining efficient, targeted cleavage within cancer cells, makes it a valuable tool for the development of safer and more effective antibody-drug conjugates. This guide provides the foundational knowledge and experimental framework necessary for researchers to effectively utilize and evaluate this sophisticated linker system.

References

- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]

- 7. benchchem.com [benchchem.com]

- 8. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

The Lynchpin of Precision Oncology: A Technical Guide to Third-Generation ADC Linkers

For Immediate Release

[CITY, STATE] – [Date] – As the landscape of cancer therapy continues to evolve towards ever-greater precision, antibody-drug conjugates (ADCs) have emerged as a cornerstone of targeted treatment. Central to their success is the sophisticated engineering of the linker, the critical component that bridges the monoclonal antibody to the potent cytotoxic payload. This technical guide delves into the core features of third-generation ADC linkers, offering researchers, scientists, and drug development professionals a comprehensive overview of their design, mechanism of action, and the experimental methodologies used to evaluate their performance.

Third-generation ADCs represent a significant leap forward from their predecessors, largely due to innovations in linker technology. These advanced linkers are designed to provide superior stability in systemic circulation, ensuring that the cytotoxic payload remains securely attached to the antibody until it reaches the tumor microenvironment. This enhanced stability minimizes off-target toxicity, a major limitation of earlier ADC generations. Furthermore, these linkers facilitate controlled and efficient release of the payload within the tumor, maximizing therapeutic efficacy. Key advancements include the refinement of both cleavable and non-cleavable linker chemistries, alongside the implementation of site-specific conjugation technologies that ensure a uniform drug-to-antibody ratio (DAR), leading to more consistent and predictable clinical outcomes.

Core Features of Third-Generation ADC Linkers

The evolution of ADC linkers has been driven by the need to balance two opposing requirements: stability in circulation and efficient payload release at the target site. Third-generation linkers achieve this through a variety of sophisticated chemical strategies.

A pivotal advancement in third-generation ADCs is the widespread adoption of site-specific conjugation . Unlike the stochastic conjugation methods used in earlier generations, which resulted in a heterogeneous mixture of ADCs with varying DARs, site-specific techniques allow for the precise attachment of a defined number of payload molecules to specific sites on the antibody.[1] This homogeneity leads to improved pharmacokinetics, a wider therapeutic window, and a more predictable safety profile.[1]

Third-generation linkers can be broadly categorized as either cleavable or non-cleavable, each with distinct advantages and mechanisms of action.

Cleavable Linkers: Designing for Triggered Release

Cleavable linkers are engineered to be stable at physiological pH in the bloodstream but are designed to break and release their payload in response to specific triggers within the tumor microenvironment or inside cancer cells.[2] This targeted release is a hallmark of many successful third-generation ADCs.

-

Enzyme-Cleavable Linkers: These are the most prevalent type of cleavable linker and often utilize a dipeptide sequence, such as the widely used valine-citrulline (vc) motif.[3] This linker is remarkably stable in plasma but is efficiently cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[4][5] This enzymatic cleavage releases the payload directly inside the target cell. Some newer designs, such as glutamic acid-glycine-citrulline (EGCit) linkers, have been developed to resist premature cleavage by neutrophil elastase, potentially improving the safety profile.[3] Another example is the Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker, which can be cleaved by lysosomal enzymes like Cathepsin L.[6]

-

pH-Sensitive Linkers: These linkers, such as hydrazones, are designed to be stable at the neutral pH of blood but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.2) within cancer cells.[7]

-

Redox-Sensitive Linkers: Disulfide-based linkers exploit the significant difference in glutathione (B108866) (GSH) concentration between the extracellular space and the intracellular environment. The high intracellular GSH concentration reduces the disulfide bond, leading to payload release inside the cell.[7]

Non-Cleavable Linkers: Stability as a Priority

Non-cleavable linkers, typically containing a stable thioether bond (e.g., SMCC), offer the highest plasma stability.[5] With these linkers, the payload is only released after the entire ADC is internalized and the antibody component is degraded by lysosomal proteases.[5] This mechanism minimizes the risk of premature drug release and off-target toxicity. A key advantage is their enhanced stability in the bloodstream, which reduces off-target toxicity.[8] However, the released payload from a non-cleavable linker is typically less membrane-permeable, which can limit the "bystander effect" – the ability of the payload to kill neighboring antigen-negative tumor cells.[5][9]

Quantitative Comparison of Linker Stability

The stability of the linker is a critical parameter that directly impacts the safety and efficacy of an ADC. The following table summarizes the stability characteristics of different linker types based on preclinical data.

| Linker Type | Representative Linker | Cleavage Mechanism | Plasma Stability | Key Features & Considerations |

| First Generation (Cleavable) | Hydrazone | pH-sensitive (acid hydrolysis) | Low to Moderate | Prone to premature cleavage in circulation, leading to off-target toxicity. |

| Second Generation (Cleavable) | Valine-Citrulline (vc) | Enzyme-sensitive (Cathepsin B) | High in human plasma, lower in rodent plasma.[5] | Widely used and effective, but can be susceptible to cleavage by other proteases.[3] |

| Second Generation (Non-Cleavable) | SMCC (Thioether) | Antibody degradation | Very High | Excellent plasma stability, minimizing off-target toxicity. Limited bystander effect.[5] |

| Third Generation (Cleavable) | Glutamic acid-glycine-citrulline (EGCit) | Enzyme-sensitive | High | Designed to resist cleavage by neutrophil elastase, potentially improving safety.[3] |

| Third Generation (Cleavable) | GGFG-based (e.g., in Enhertu) | Enzyme-sensitive (e.g., Cathepsin L)[6] | High | Enables a high drug-to-antibody ratio and potent bystander effect.[10][11] |

Experimental Protocols for Linker Evaluation

A rigorous preclinical evaluation of ADC linker performance is essential for successful clinical translation. This involves a suite of in vitro and in vivo assays to characterize their stability, payload release kinetics, and cytotoxic activity.

In Vitro Assays

1. Plasma Stability Assay:

-

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma from various species (e.g., human, mouse, rat).

-

Methodology:

2. Cytotoxicity Assay (e.g., MTT or XTT Assay):

-

Objective: To determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload as controls.

-

Incubate for a period of 72-120 hours.[13]

-

Add MTT or XTT reagent and measure the absorbance to determine cell viability.

-

Calculate the IC50 value from the dose-response curve.[13]

-

3. Bystander Effect Assay:

-

Objective: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.

-

Methodology (Co-culture Assay):

-

Co-culture antigen-positive cells with antigen-negative cells that express a fluorescent reporter (e.g., GFP).[9]

-

Treat the co-culture with the ADC.

-

After a defined incubation period, measure the viability of the fluorescent antigen-negative cells using flow cytometry or a fluorescence plate reader.[9]

-

In Vivo Assays

1. Pharmacokinetic (PK) Study:

-

Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.

-

Methodology:

-

Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice or rats).[12]

-

Collect blood samples at various time points.

-

Analyze plasma samples to determine the concentration of total antibody, intact ADC, and free payload over time.

-

2. Efficacy Study (Xenograft Model):

-

Objective: To assess the anti-tumor activity of the ADC in a living organism.

-

Methodology:

-

Implant human tumor cells (either as a cell line-derived xenograft or a patient-derived xenograft) into immunodeficient mice.

-

Once tumors are established, treat the mice with the ADC, vehicle control, and other relevant controls.

-

Monitor tumor volume and body weight over time to assess efficacy and toxicity.

-

Signaling Pathways and Experimental Workflows

The ultimate goal of an ADC is to deliver a cytotoxic payload that induces cancer cell death. The specific signaling pathways activated depend on the mechanism of action of the payload.

Signaling Pathway for MMAE Payload

Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that disrupts microtubule dynamics.

References

- 1. Development of Current Four Generation ADCs And Next Generation ADCs | Biopharma PEG [biochempeg.com]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

- 10. Enhertu (Trastuzumab Deruxtecan): Magic ADC Drug | Biopharma PEG [biochempeg.com]

- 11. adcreview.com [adcreview.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Strategic Imperative of the OtBu Protecting Group in Advanced Linker Technologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern drug development, particularly in the realm of bioconjugation and targeted therapeutics, the judicious selection and application of protecting groups are paramount to successful synthetic outcomes. Among the arsenal (B13267) of protective moieties, the tert-butyl ester (OtBu) group has emerged as a cornerstone for the temporary masking of carboxylic acid functionalities within linker molecules. Its unique combination of stability and controlled lability offers chemists a powerful tool to orchestrate complex synthetic sequences, ensuring high yields and purity of the final conjugate. This technical guide provides a comprehensive exploration of the purpose, application, and experimental considerations of the OtBu protecting group in the context of advanced linker technologies.

Core Function and Chemical Properties

The primary role of the OtBu protecting group is to temporarily block the reactivity of a carboxylic acid.[1] This is crucial in multi-step syntheses where the carboxylic acid could otherwise engage in undesirable side reactions, such as unwanted amide bond formation or acting as a nucleophile. The OtBu group is a tert-butyl ester, which imparts significant steric hindrance around the protected carboxyl group, further enhancing its stability.[1]

The key advantages of the OtBu group lie in its distinct stability profile:

-

Stability to Basic and Nucleophilic Conditions: The OtBu ester is exceptionally stable in the presence of bases and various nucleophiles.[2] This property is fundamental to its utility in orthogonal protection strategies, particularly in solid-phase peptide synthesis (SPPS) employing the Fmoc/tBu strategy, where the base-labile Fmoc group is removed without affecting the OtBu-protected side chains.[1]

-

Acid Lability: The OtBu group is readily and cleanly cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[1] The cleavage mechanism proceeds through the formation of a stable tert-butyl cation, which is then quenched by a scavenger.[2] This selective removal allows for the deprotection of the carboxylic acid at a desired stage of the synthesis.

Orthogonal Protection Strategies: A Symphony of Selectivity

The concept of orthogonal protection is central to the synthesis of complex molecules like antibody-drug conjugate (ADC) linkers.[3] It allows for the selective removal of one type of protecting group in the presence of others, enabling precise control over the synthetic route.[4] The OtBu group is a key player in several orthogonal protection schemes:

-

Fmoc/tBu Strategy: In this widely used strategy for peptide synthesis, the N-terminus of the amino acid is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while reactive side chains, including carboxylic acids, are protected with acid-labile groups like OtBu. This allows for the iterative deprotection of the N-terminus with a mild base (e.g., piperidine) without affecting the OtBu group. The OtBu group is then removed during the final cleavage from the solid support using a strong acid like TFA.[1][5]

-

Cbz/tBu Strategy: This strategy employs the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group for amine protection and the acid-labile OtBu group for carboxylic acid protection. The Cbz group can be selectively removed using catalytic hydrogenation (e.g., H₂/Pd-C), leaving the OtBu group intact. Conversely, the OtBu group can be removed with acid without affecting the Cbz group.[4]

The ability to selectively deprotect functional groups in a linker is critical for sequential conjugation steps. For instance, a linker might first be attached to a payload via an amide bond formed from a deprotected carboxylic acid, while another functional group on the linker remains protected. Subsequently, a different protecting group can be removed to allow for conjugation to an antibody.

Quantitative Data on OtBu Protection and Deprotection

The efficiency of protection and deprotection steps is a critical factor in the overall yield and purity of the final product. The following tables summarize typical conditions and reported yields for the introduction and removal of the OtBu protecting group.

Table 1: OtBu Protection of Carboxylic Acids

| Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | tert-Butyl acetate | Room Temp | 0.5 - 2 | 85 - 99 | [6][7] |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) / DMAP | CH₂Cl₂ | Room Temp | 12 - 24 | 70 - 95 | N/A |

| Isobutylene / H₂SO₄ (cat.) | Dioxane / CH₂Cl₂ | Room Temp | 24 - 48 | 60 - 90 | N/A |

Table 2: OtBu Deprotection Conditions and Yields

| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Notes | Reference |

| Trifluoroacetic Acid (TFA) | CH₂Cl₂ (DCM) | Room Temp | 0.5 - 2 h | 90 - 99 | Most common method; can also cleave other acid-labile groups like Boc. | [2][8] |

| Hydrochloric Acid (HCl) | Dioxane / Ether | Room Temp | 1 - 4 h | 85 - 98 | A classic and effective reagent. | [2] |

| Sulfuric Acid (H₂SO₄) | tBuOAc | Room Temp | 0.5 - 1 h | 70 - 100 | Selective for N-Boc deprotection in the presence of OtBu esters. | [9] |

| Zinc Bromide (ZnBr₂) | CH₂Cl₂ (DCM) | Room Temp | 24 h | 70 - 90 | Offers chemoselectivity in the presence of other acid-labile groups. | [2] |

| Tris(4-bromophenyl)amminium radical cation (Magic Blue) / Triethylsilane | CH₂Cl₂ (DCM) | Room Temp | 0.5 - 2 h | up to 95 | Mild, neutral conditions. | [10] |

| Aqueous Phosphoric Acid | Water | 50 - 70 | 2 - 24 h | 80 - 98 | Environmentally benign and mild. | [11] |

| Thermal Cleavage | Protic Solvents | 120 - 240 | 15 - 40 min | Good to Excellent | Reagent-free, often in a continuous flow reactor. | [2] |

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated OtBu Cleavage

This protocol describes the most common method for removing the OtBu protecting group.

-

Dissolution: Dissolve the OtBu-protected compound in dichloromethane (B109758) (DCM) at a concentration of approximately 0.1 M.

-

Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution (a 1:1 mixture of DCM:TFA is common).[2] For substrates sensitive to acid, the concentration of TFA can be reduced, and scavengers like triisopropylsilane (B1312306) (TIS) can be added to trap the liberated tert-butyl cations.

-

Reaction: Stir the reaction mixture at room temperature.[2] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 1 to 2 hours.[8]

-

Work-up: Upon completion, remove the solvent and excess TFA in vacuo. The residue can be co-evaporated with a solvent like toluene (B28343) to ensure complete removal of TFA.

-

Purification: The crude product can be purified by standard techniques such as column chromatography, crystallization, or preparative HPLC.

Protocol 2: Selective OtBu Cleavage using Zinc Bromide